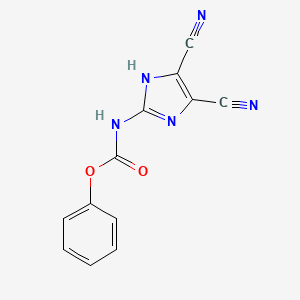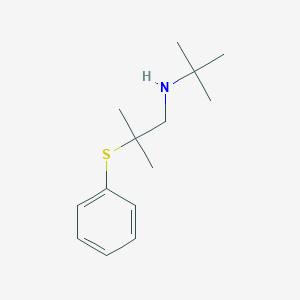![molecular formula C12H13NO3P+ B14553404 2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium CAS No. 61864-99-1](/img/structure/B14553404.png)
2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium is a chemical compound with a molecular mass of 250.2107 daltons . It is a type of chemical entity that has garnered interest in various scientific fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is advantageous because it allows for the precise formation of alkenes, with the location of the double bond being fixed. The reaction conditions often require strong bases such as butyl lithium to form the ylides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium can undergo various chemical reactions, including:
Phosphate Transfer Reactions: These reactions involve the transfer of a phosphate group from one molecule to another.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents for reactions involving this compound include strong bases (e.g., butyl lithium) for ylide formation and various oxidizing or reducing agents depending on the desired reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, phosphate transfer reactions typically result in the formation of phosphorylated products .
Scientific Research Applications
2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium involves its ability to transfer phosphate groups. This process is facilitated by the compound’s electrophilic phosphorus center, which can interact with nucleophiles in a manner similar to an SN2 reaction . The presence of magnesium ions can enhance the electrophilicity of the phosphorus atom, making it more reactive .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: Used as a preservative and has antimicrobial properties.
Phosphoryl Transfer Compounds: Various compounds involved in phosphate transfer reactions, such as ATP.
Uniqueness
2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium is unique due to its specific structure, which allows for efficient phosphate transfer reactions. This makes it particularly valuable in biochemical and pharmaceutical research .
Properties
CAS No. |
61864-99-1 |
|---|---|
Molecular Formula |
C12H13NO3P+ |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-2-yl)-phenoxyphosphinic acid |
InChI |
InChI=1S/C12H12NO3P/c1-13-10-6-5-9-12(13)17(14,15)16-11-7-3-2-4-8-11/h2-10H,1H3/p+1 |
InChI Key |
IDCLFVFYZQBAJD-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=CC=C1P(=O)(O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14553331.png)


![N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline](/img/structure/B14553340.png)
![8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline](/img/structure/B14553342.png)

![1,9-Dimethyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14553353.png)

![5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14553363.png)
![Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate](/img/structure/B14553366.png)
![4-[(1,3,4,6,7,11b-Hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl)amino]phenol](/img/structure/B14553377.png)


